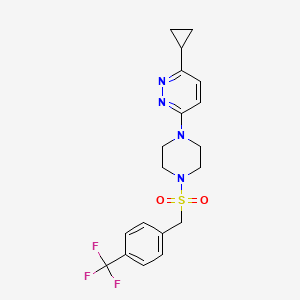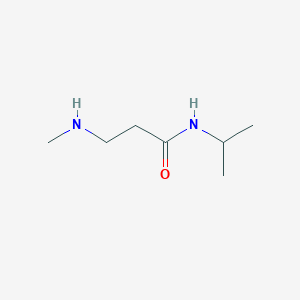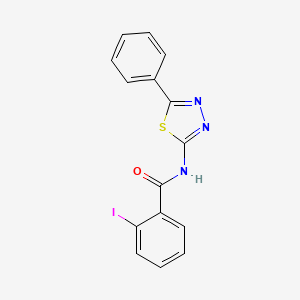
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is an organic compound characterized by the presence of a methoxy group, a thiadiazole ring, and a benzaldehyde moiety
作用機序
Target of Action
The primary targets of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde are microbial cells . This compound is a derivative of 1,3,4-thiadiazole, which has been found to have potent antimicrobial properties .
Mode of Action
It is known that the 1,3,4-thiadiazole scaffold, to which this compound belongs, interacts with microbial cells . The presence of the methoxy group and the 1,3,4-thiadiazol-2-ylsulfanylmethyl moiety may influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole scaffold have been found to interact with various biochemical pathways in microbial cells, leading to their antimicrobial activity .
Pharmacokinetics
The presence of the methoxy group and the 1,3,4-thiadiazol-2-ylsulfanylmethyl moiety may influence its pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of microbial growth . This is likely due to the compound’s interaction with microbial cells and its effect on various biochemical pathways within these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds and the pH of the environment can affect the compound’s stability and efficacy
生化学分析
Biochemical Properties
The biochemical properties of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde are not fully understood due to the limited available research. 1,3,4-thiadiazole derivatives, to which this compound belongs, have been shown to interact with various biomolecules and exhibit a wide range of pharmacological activities .
Cellular Effects
The cellular effects of this compound are currently unknown. Other 1,3,4-thiadiazole derivatives have been shown to exhibit dose-dependent anticancer activities against various cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is known that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules such as proteins and DNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 2-amino-1,3,4-thiadiazole.
Attachment of the Thiadiazole Ring to the Benzaldehyde Moiety: The 2-amino-1,3,4-thiadiazole is then reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoic acid.
Reduction: 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the thiadiazole ring, making it less biologically active.
2-Amino-1,3,4-thiadiazole: Lacks the benzaldehyde moiety, which limits its applications in certain synthetic routes.
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanyl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is unique due to the combination of the methoxy group, thiadiazole ring, and benzaldehyde moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-10-3-2-8(5-14)4-9(10)6-16-11-13-12-7-17-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCIQJSOYADDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B2744696.png)
![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)

![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)




![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)

